(2S,3S)-2-methyloxolan-3-amine;hydrochloride
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Overview
Description
(2S,3S)-2-methyloxolan-3-amine;hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-methyloxolan-3-amine;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial-scale production due to its high substrate concentration and product yield.
Industrial Production Methods
Industrial production of this compound often employs biocatalysis, leveraging the high specificity and efficiency of enzymes. The process involves preparing engineering bacteria containing the necessary enzymes, followed by the reduction of the substrate in a controlled environment to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-methyloxolan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine group into corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups attached to the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Typical reagents include alkyl halides and other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxolane derivatives .
Scientific Research Applications
(2S,3S)-2-methyloxolan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-methyloxolan-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-2,3-Butanediol: Another chiral compound with similar stereochemistry but different functional groups.
(2S,3S)-3-Phenylcyclopropylmethanol: Shares the (2S,3S) configuration but has a cyclopropyl group instead of an oxolane ring.
Uniqueness
(2S,3S)-2-methyloxolan-3-amine;hydrochloride is unique due to its specific combination of an oxolane ring and an amine group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
Molecular Formula |
C5H12ClNO |
---|---|
Molecular Weight |
137.61 g/mol |
IUPAC Name |
(2S,3S)-2-methyloxolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H/t4-,5-;/m0./s1 |
InChI Key |
BIDHTLIFGLSEPA-FHAQVOQBSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CCO1)N.Cl |
Canonical SMILES |
CC1C(CCO1)N.Cl |
Origin of Product |
United States |
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